molecular formula C7H5F2NO3 B1588526 2,3-Difluoro-4-nitroanisole CAS No. 66684-59-1

2,3-Difluoro-4-nitroanisole

Cat. No. B1588526
CAS RN: 66684-59-1
M. Wt: 189.12 g/mol
InChI Key: KDXIYOKCZFOFOR-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-nitroanisole is a chemical compound with the molecular formula C7H5F2NO3 . It has a molecular weight of 189.12 . The compound appears as an off-white to light yellow to yellow or gray powder or crystals .


Synthesis Analysis

The synthesis of 2,3-Difluoro-4-nitroanisole involves the use of METHOXYTRIMETHYLSILANE and 1,2,3-Trifluoro-4-nitrobenzene .


Molecular Structure Analysis

The InChI code for 2,3-Difluoro-4-nitroanisole is 1S/C7H5F2NO3/c1-13-5-3-2-4 (10 (11)12)6 (8)7 (5)9/h2-3H,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2,3-Difluoro-4-nitroanisole has a density of 1.4±0.1 g/cm3 . It has a boiling point of 277.8±35.0 °C at 760 mmHg .

Scientific Research Applications

Electrocatalytic and Photocatalytic Properties

Electrochemical studies of nitroanisole isomers, including compounds similar to 2,3-Difluoro-4-nitroanisole, highlight their potential in free radical formation and characterization in various media. The research conducted by Núñez-Vergara et al. (2002) on the electrochemical characteristics of nitroanisole isomers demonstrates their varying electrochemical reduction potentials and the stability of nitro radical anions in different electrolytic media. This study paves the way for utilizing such compounds in electrocatalytic applications and understanding their behavior in electrochemical processes (Núñez-Vergara et al., 2002).

Photoaffinity Labeling in Biochemical Research

Casado et al. (1995) explored the photoreactivity of 2,6-difluoro-4-nitroanisole with nucleophiles, shedding light on the potential of difluoro-nitroanisole derivatives as biochemical photoprobes for photoaffinity labeling, especially in protein studies. This research underlines the significant applications of such compounds in biochemical and pharmaceutical research, where the precise tagging of biomolecules is crucial (Casado et al., 1995).

Environmental and Ecotoxicological Studies

Investigations into the environmental fate and microbial toxicity of nitroaromatic compounds, including structures analogous to 2,3-Difluoro-4-nitroanisole, provide essential data on their biodegradation and potential impacts on ecosystems. The research by Hawari et al. (2015) on the abiotic and biotic reaction routes of 2,4-dinitroanisole (DNAN), a compound with similar functionalities, highlights the environmental behavior of such chemicals. Understanding the degradation pathways and toxicological effects of these compounds is vital for assessing their ecological risk and for the development of remediation strategies (Hawari et al., 2015).

Advanced Materials and Chemical Synthesis

The controlled nitration of anisole derivatives is a crucial step in the synthesis of nitroanisoles, which are key intermediates in the production of various high-value chemicals. The study by Adamiak (2015) on the nitration of anisole using HNO3/PO4/MoO3/SiO2/solvent systems demonstrates the potential of 2,3-Difluoro-4-nitroanisole and its derivatives in the synthesis of complex organic molecules. This research contributes to the development of novel synthetic pathways and the optimization of reaction conditions for the production of nitroanisole derivatives (Adamiak, 2015).

Safety And Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,3-difluoro-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-5-3-2-4(10(11)12)6(8)7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXIYOKCZFOFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435611
Record name 2,3-Difluoro-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-nitroanisole

CAS RN

66684-59-1
Record name 2,3-Difluoro-1-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66684-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4-nitroanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-4-nitroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ME Sparrowhawk - 1998 - etheses.dur.ac.uk
This thesis relates an investigation into the use of elemental fluorine in the direct and selective fluorination of organic molecules. The thesis is divided into seven chapters which may be …
Number of citations: 4 etheses.dur.ac.uk

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